molecular formula C11H10N2O4 B11790403 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid

Katalognummer: B11790403
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: AFWQSLYIGXNVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a dimethyl group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the furan ring, making it less complex.

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Different positioning of the carboxylic acid group.

Uniqueness

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the presence of both a pyrazole and a furan ring in its structure. This dual-ring system can impart unique electronic and steric properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

5-(2,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-5-7(13(2)12-6)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

AFWQSLYIGXNVDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.